molecular formula C10H18O2 B12276166 1,1-Dimethylethyl 1-ethylcyclopropanecarboxyl ate

1,1-Dimethylethyl 1-ethylcyclopropanecarboxyl ate

Cat. No.: B12276166
M. Wt: 170.25 g/mol
InChI Key: DVCICAUDROZNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate is an organic compound with the molecular formula C10H18O2. It is also known as tert-butyl 1-ethylcyclopropanecarboxylate. This compound is characterized by a cyclopropane ring substituted with an ethyl group and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate can be synthesized through the esterification of 1-ethylcyclopropanecarboxylic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 1,1-dimethylethyl 1-ethylcyclopropanecarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the production scale and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethylethyl 1-ethylcyclopropanecarboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The cyclopropane ring can participate in ring-opening reactions under certain conditions, leading to the formation of linear or branched products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, (1,1-dimethylethyl)-: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.

    Dimethyl 1,1-cyclopropanedicarboxylate: Contains two ester groups on a cyclopropane ring.

    Ethyl 1-cyano-1-cyclopropanecarboxylate: Contains a cyano group instead of a tert-butyl ester group.

Uniqueness

1,1-Dimethylethyl 1-ethylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with an ethyl group and a tert-butyl ester group. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

tert-butyl 1-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-5-10(6-7-10)8(11)12-9(2,3)4/h5-7H2,1-4H3

InChI Key

DVCICAUDROZNNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.